molecular formula C5H8O5 B596331 3-Hydroxy-1,5-pentanedioic--d5 Acid CAS No. 1219805-72-7

3-Hydroxy-1,5-pentanedioic--d5 Acid

Cat. No. B596331
M. Wt: 153.145
InChI Key: ZQHYXNSQOIDNTL-UXXIZXEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis pathway for 3-Hydroxy-1,5-pentanedioic-d5 Acid involves the conversion of a starting material into the desired product through a series of chemical reactions. The starting materials include D-Glucono-1,5-lactone-d5, Sodium hydroxide, Hydrogen peroxide, and Water. The reaction steps are as follows:


Molecular Structure Analysis

The molecular formula of 3-Hydroxy-1,5-pentanedioic–d5 Acid is C5H8O5. Its linear formula is HOOCCD2CD(OH)CD2COOH . The molecular weight is 153.14 .


Chemical Reactions Analysis

3-Hydroxy-1,5-pentanedioic–d5 Acid is a precursor of fatty acids and is metabolized in the body to form fatty acids.


Physical And Chemical Properties Analysis

It is a solid .

Scientific Research Applications

Metabolic Engineering for Biochemical Production

Research demonstrates the potential of metabolic engineering in Escherichia coli for the de novo production of 1,5-Pentanediol (1,5-PDO), a chemical closely related to 3-Hydroxy-1,5-pentanedioic acid. By constructing a non-natural pathway, scientists aim to produce 1,5-PDO from glucose, expanding the possibilities for synthesizing value-added chemicals from renewable resources (Xuecong Cen et al., 2020).

Synthetic Chemistry Advances

The compound's derivatives have been synthesized through innovative routes, including an efficient synthesis of (2S,3S)-3-hydroxypipecolic acid starting from 1,5-pentanediol. This showcases the compound's role in producing complex molecules with high enantiomeric excess, important for pharmaceutical applications (B. Ahuja & A. Sudalai, 2015).

Environmental Applications

The study of the oxidation kinetics of 3-carboxy-3-hydroxy pentanedioic acid (a structure similar to the targeted compound) in buffered mediums reveals insights into environmental degradation processes. Understanding these kinetics is crucial for assessing the environmental fate of such compounds (V. Sumithra et al., 2010).

Catalytic Transformations for Renewable Chemicals

Research into the selective hydrogenation of levulinic acid to 1,4-pentanediol using bimetallic catalysts underscores the role of such compounds in producing renewable chemicals. This work highlights the importance of catalyst design in achieving high selectivity and efficiency in chemical transformations (T. Mizugaki et al., 2015).

Material Science and Polymer Chemistry

Studies on the transport properties of carboxylic acid-based polyurethane membranes explore how derivatives of 3-Hydroxy-1,5-pentanedioic acid interact with various substances. This research has implications for developing new materials with specific permeation characteristics for industrial applications (K. Manjula & Siddaramaiah, 2010).

Safety And Hazards

3-Hydroxy-1,5-pentanedioic–d5 Acid is a controlled product . It is for research use only and not for human or veterinary use.

properties

CAS RN

1219805-72-7

Product Name

3-Hydroxy-1,5-pentanedioic--d5 Acid

Molecular Formula

C5H8O5

Molecular Weight

153.145

IUPAC Name

2,2,3,4,4-pentadeuterio-3-hydroxypentanedioic acid

InChI

InChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)/i1D2,2D2,3D

InChI Key

ZQHYXNSQOIDNTL-UXXIZXEISA-N

SMILES

C(C(CC(=O)O)O)C(=O)O

synonyms

3-Hydroxy-1,5-pentanedioic--d5 Acid

Origin of Product

United States

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